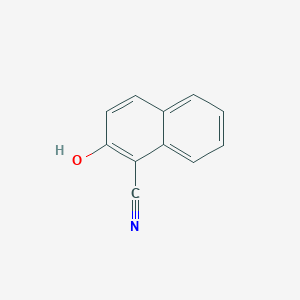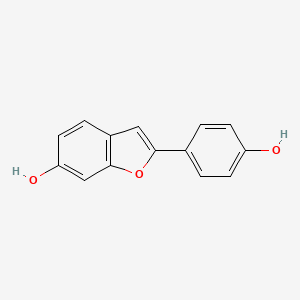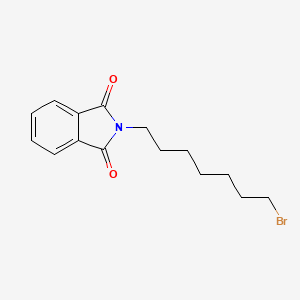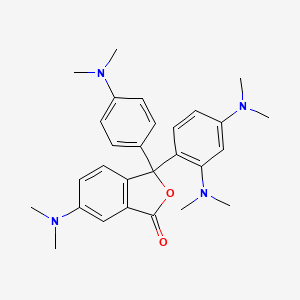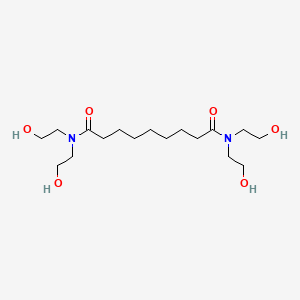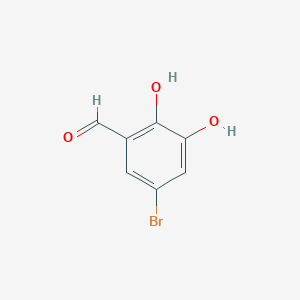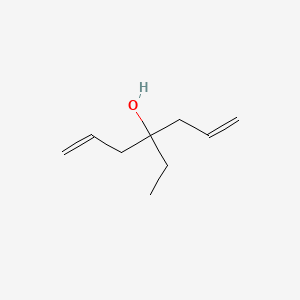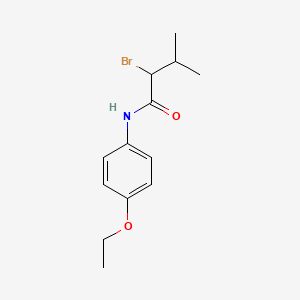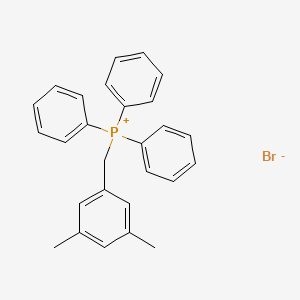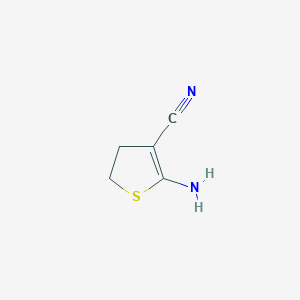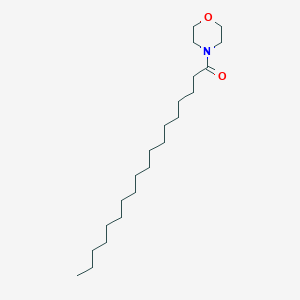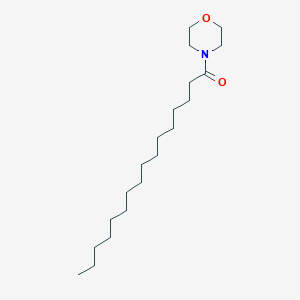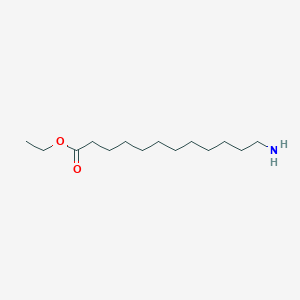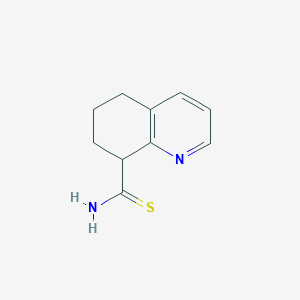
5,6,7,8-tetrahydroquinoline-8-carbothioamide
概述
描述
5,6,7,8-tetrahydroquinoline-8-carbothioamide is an organic compound with the molecular formula C10H12N2S. It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 8th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isothiocyanate. The reaction is carried out in the presence of a base such as di-isopropylamine and a solvent like benzene. The mixture is cooled in ice and treated with butyl-lithium in hexane. After the addition of trimethylsilyl isothiocyanate, the solution is allowed to stand at 0°C for 0.5 hours and then at room temperature for 1 hour. The resulting mixture is acidified with hydrochloric acid, followed by extraction with chloroform and drying over magnesium sulfate. The final product is obtained by evaporation and crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties
作用机制
The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
5,6,7,8-tetrahydroquinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
5,6,7,8-tetrahydroquinoline-8-nitrile: Contains a nitrile group at the 8th position.
5,6,7,8-tetrahydroquinoxaline: A related compound with a different ring structure
Uniqueness
5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
53400-60-5 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6,8H,1,3,5H2,(H2,11,13) |
InChI 键 |
MUZLJLSOGBHBDC-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
规范 SMILES |
C1CC(C2=C(C1)C=CC=N2)C(=S)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
